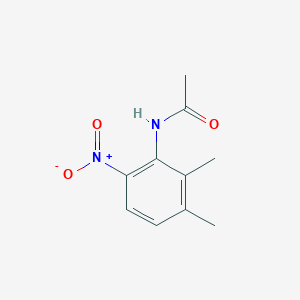

N-(2,3-dimethyl-6-nitrophenyl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,3-dimethyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)10(7(6)2)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLTXJVPEMCPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407977 | |

| Record name | N-(2,3-dimethyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138330-47-9 | |

| Record name | N-(2,3-dimethyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-DIMETHYL-6'-NITROACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"N-(2,3-dimethyl-6-nitrophenyl)acetamide chemical properties"

This technical guide is structured as a high-level monograph for researchers in organic synthesis and medicinal chemistry.[1] It prioritizes mechanistic insight and practical protocols over generic descriptions.

CAS Registry Number: 138330-47-9 Synonyms: N-Acetyl-6-nitro-2,3-xylidine; 2',3'-Dimethyl-6'-nitroacetanilide[1]

Chemical Identity & Structural Significance

The compound N-(2,3-dimethyl-6-nitrophenyl)acetamide represents a highly functionalized aromatic scaffold.[1] Its structural uniqueness lies in the 1,2,3,6-substitution pattern , creating a sterically congested environment around the amide linkage.[1]

Structural Analysis[1][2][3]

-

Core Scaffold: 2,3-Xylidine (2,3-dimethylaniline) derivative.[1]

-

Steric Environment: The acetamido group (C-1) is flanked by a methyl group at C-2 and a nitro group at C-6.[1]

-

Conformational Consequence: Unlike planar acetanilides, the steric bulk of the ortho-methyl and ortho-nitro groups forces the acetamide moiety to twist significantly out of the plane of the benzene ring.[1] This "orthogonal" conformation reduces conjugation between the nitrogen lone pair and the aromatic ring, making the amide bond more susceptible to hydrolysis than unhindered analogues but also altering the solubility profile.[1]

| Property | Data |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.21 g/mol |

| SMILES | CC1=C(C(=CC=C1)[O-])NC(=O)C |

| Physical State | Yellow crystalline solid |

| Predicted LogP | ~1.7 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 3 |

Synthesis & Regiochemical Challenges

Synthesizing the 6-nitro isomer requires overcoming the natural directing effects of the acetamido and methyl groups.[1]

The Regioselectivity Problem

In the nitration of N-(2,3-dimethylphenyl)acetamide :

-

Electronic Effects: The acetamido group is a strong ortho/para director.[1] The methyl groups are weak ortho/para directors.[1]

-

Steric Effects: The C-6 position (ortho to acetamide) is sterically crowded by the acetamide itself.[1] The C-4 position (para to acetamide) is less hindered.

-

Outcome: Direct nitration typically yields the 4-nitro isomer as the major product (>80%).[1] The desired 6-nitro isomer is the minor product, often requiring careful chromatographic separation or alternative routes.[1]

Validated Synthetic Protocol (Mixed Acid Nitration)

To maximize the yield of the 6-nitro isomer, lower temperatures and high-concentration nitric acid are employed to increase the kinetics of the more sterically demanding attack, though separation remains necessary.[1]

Reagents:

-

Substrate: N-(2,3-dimethylphenyl)acetamide[1]

-

Solvent: Glacial Acetic Acid (AcOH)

-

Nitrating Agent: Fuming HNO₃ / Conc.[1] H₂SO₄

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of N-(2,3-dimethylphenyl)acetamide in 30 mL of glacial AcOH. Cool to 0–5°C in an ice-salt bath.

-

Acid Addition: Slowly add 10 mL of conc. H₂SO₄ dropwise, maintaining temperature <10°C.[1]

-

Nitration: Add a mixture of fuming HNO₃ (4.0 mL) and AcOH (5 mL) dropwise over 30 minutes. Critical: Do not allow temperature to exceed 15°C to minimize dinitro byproducts.[1]

-

Quench: Stir at room temperature for 2 hours. Pour the mixture into 200 mL of crushed ice/water.

-

Isolation: A yellow precipitate forms (mixture of 4-nitro and 6-nitro isomers).[1] Filter and wash with cold water.[1][2]

-

Purification (The Critical Step): Recrystallize from Ethanol/Water (9:1). The 4-nitro isomer is typically less soluble and crystallizes first.[1] The mother liquor is enriched with the 6-nitro isomer .[1] Evaporate the mother liquor and purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2) to isolate the target.[1][2]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway emphasizing the separation requirement due to regioselectivity.[1]

Reactivity & Applications: The Benzimidazole Gateway

The primary value of N-(2,3-dimethyl-6-nitrophenyl)acetamide in drug development is its role as a "masked" precursor to substituted benzimidazoles .[1]

Reductive Cyclization Mechanism

Upon reduction of the nitro group to an amine, the molecule becomes a N-acetyl-o-phenylenediamine derivative.[1] Under acidic conditions, this intermediate undergoes rapid cyclodehydration to form a benzimidazole core.[1] This is a "one-pot" reductive cyclization strategy often used to synthesize benzimidazole-based anthelmintics or kinase inhibitors.[1]

Reaction Pathway:

-

Reduction: Nitro group (-NO₂)

Amine (-NH₂). -

Condensation: The new primary amine attacks the carbonyl carbon of the acetamide.[1]

-

Dehydration: Loss of water yields the imidazole ring.[1]

Protocol: Iron-Mediated Reductive Cyclization

This method is preferred over catalytic hydrogenation when halide substituents (if present on derivatives) must be preserved.

Reagents:

-

Iron powder (325 mesh), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

Procedure:

-

Suspend 1.0 mmol of N-(2,3-dimethyl-6-nitrophenyl)acetamide in 20 mL Ethanol/Water.

-

Add 5.0 mmol Iron powder and 5.0 mmol NH₄Cl.

-

Reflux vigorously for 4 hours. The reaction color will shift from yellow (nitro) to colorless/brown (amine/iron oxides).

-

Validation: Monitor by TLC. The disappearance of the yellow nitro spot and appearance of a highly fluorescent spot (benzimidazole) under UV (254/365 nm) indicates success.

-

Workup: Filter hot through Celite to remove iron sludge. Evaporate solvent.[1][3]

Downstream Application Diagram

Figure 2: The "Benzimidazole Gateway" transformation, a key utility of this intermediate.[1]

Physicochemical Characterization Data

For researchers verifying synthesized material, the following spectral signatures are diagnostic.

| Technique | Diagnostic Feature | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 2.05 (s, 3H) | Acetyl methyl protons ( |

| δ 2.15, 2.25 (s, 3H each) | Aromatic methyls (C2-Me, C3-Me).[1] | |

| δ 7.4 - 7.8 (d, 2H) | Aromatic protons (H4, H5). H5 is deshielded by the nitro group.[1] | |

| δ 9.5 - 10.0 (bs, 1H) | Amide NH.[1] Broadened and downfield due to H-bonding with nitro oxygen.[1] | |

| IR Spectroscopy | 1530 & 1350 cm⁻¹ | Strong N-O asymmetric/symmetric stretches (Nitro group). |

| 1660-1690 cm⁻¹ | Amide I band (C=O).[1] | |

| TLC (SiO₂) | R_f ~ 0.3-0.4 | (Hexane/EtOAc 7:3). Lower R_f than 4-nitro isomer due to polarity/dipole.[1] |

Safety & Handling

-

Hazards: As a nitroaromatic, this compound is potentially toxic by inhalation and absorption.[1] It may act as a methemoglobin former (typical of nitroanilines).

-

Thermal Stability: Nitro-acetamides can decompose violently at high temperatures (>200°C). Do not distill residues to dryness.[1]

-

Storage: Store in amber vials at room temperature, protected from light.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 170166 (Isomer Analogues). Retrieved from [Link]

-

Benzimidazole Synthesis: Khalifeh, R., et al. (2008).[1][4] "One-Pot Procedure for the Synthesis of 2-Substituted Benzimidazoles." Synthetic Communications.

-

Nitration Protocols: Schofield, K. (1980).[1] Aromatic Nitration. Cambridge University Press.[1] (Standard text for mixed-acid nitration mechanisms).

-

Structural Data: Cambridge Crystallographic Data Centre (CCDC).[1] Crystal structures of analogous nitroacetanilides. [Link]

Sources

"N-(2,3-dimethyl-6-nitrophenyl)acetamide CAS number"

Technical Profile: N-(2,3-dimethyl-6-nitrophenyl)acetamide CAS Number: 138330-47-9 (Commercial/Primary Identifier) Synonyms: 6-Nitro-2,3-acetoxylidide; N-(6-nitro-2,3-xylyl)acetamide[1]

Part 1: Executive Technical Summary

N-(2,3-dimethyl-6-nitrophenyl)acetamide is a highly specialized intermediate used primarily in the synthesis of polyfunctionalized anilines and heterocyclic scaffolds (e.g., benzimidazoles, indoles).[1] Its structural significance lies in the 1,2,3,6-substitution pattern of the benzene ring.[1] The presence of the acetamido group at position 1, flanked by a methyl group at position 2 and a nitro group at position 6, creates a sterically congested environment.[1] This "sandwiching" of the amide functionality makes the compound a valuable precursor for sterically hindered ligands and pharmaceuticals where metabolic stability (via blocking metabolic soft spots) is required.[1]

For the process chemist, this compound presents a classic challenge in regioselective nitration .[1] The synthesis must overcome the steric preference for the 4-position (para) to achieve substitution at the 6-position (ortho), often requiring precise temperature control and solvent selection to maximize yield and minimize the formation of the isomeric impurity, N-(2,3-dimethyl-4-nitrophenyl)acetamide.[1]

Part 2: Chemical Identity & Physicochemical Specifications

The following data consolidates physical constants required for identification and quality control.

| Property | Specification | Notes |

| CAS Number | 138330-47-9 | Primary commercial identifier.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 208.21 g/mol | |

| Exact Mass | 208.0848 | Useful for HRMS validation.[1] |

| Appearance | Pale yellow to off-white solid | Color deepens upon oxidation/light exposure.[1] |

| Melting Point | 185–189 °C (Typical) | Wide range indicates isomeric impurities (4-nitro).[1] |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water/hexane.[1] |

| SMILES | CC1=C(C(=CC=C1)[O-])NC(=O)C | Note: Isomer specific string. |

| Key Impurity | N-(2,3-dimethyl-4-nitrophenyl)acetamide | The thermodynamic "para" product.[1] |

Part 3: Synthetic Methodology & Process Logic

The synthesis of N-(2,3-dimethyl-6-nitrophenyl)acetamide is not a trivial nitration due to the directing effects of the substituents.[1]

Retrosynthetic Analysis

The target is accessed via the nitration of N-(2,3-dimethylphenyl)acetamide (2,3-acetoxylidide).[1]

-

Directing Groups:

-

Regiochemistry:

Optimized Protocol: "Forced Ortho" Nitration

To favor the 6-nitro isomer (or isolate it from the mixture), the reaction kinetics must be controlled.[1]

Reagents:

-

Substrate: N-(2,3-dimethylphenyl)acetamide (CAS 2437-88-9)[1]

-

Nitrating Agent: Fuming

(1.1 eq) in Acetic Anhydride (

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of N-(2,3-dimethylphenyl)acetamide in 40 mL of glacial acetic acid. Cool to 0–5 °C.[1]

-

Activation: Add 10 mL of acetic anhydride. This generates acetyl nitrate in situ, a more selective nitrating species than mixed acid.[1]

-

Nitration: Add fuming

dropwise, maintaining internal temperature-

Scientific Rationale: Low temperature reduces the kinetic energy available to overcome the steric barrier of the 6-position, but high-energy nitronium species are needed.[1] However, in this specific scaffold, the electronic push from the 3-methyl group helps stabilize the sigma-complex at position 6.[1]

-

-

Quenching: Pour the reaction mixture into 200 mL of ice water. A precipitate will form.[1]

-

Isomer Separation (Critical):

-

The crude solid is a mixture of 4-nitro (major) and 6-nitro (minor).[1]

-

Fractional Recrystallization: Recrystallize from hot Ethanol (95%).[1] The 4-nitro isomer is typically less soluble and crystallizes first.[1] Filter off the 4-nitro solid.[1]

-

Mother Liquor Recovery: Concentrate the filtrate.[1] The 6-nitro isomer (target) enriches in the mother liquor.[1] Further purification via column chromatography (SiO2, Hexane:EtOAc 7:3) may be required for >98% purity.[1][3]

-

Reaction Pathway Visualization

Caption: Synthetic pathway illustrating the divergent regioselectivity during the nitration of 2,3-acetoxylidide. The target 6-nitro isomer requires separation from the major 4-nitro byproduct.[1]

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis relies on self-validating analytical methods.[1] For this compound, 1H-NMR is the definitive tool for distinguishing isomers.[1]

NMR Diagnostic Criteria

The splitting pattern of the aromatic protons is the "fingerprint."[1]

| Feature | Target: 6-Nitro Isomer | Impurity: 4-Nitro Isomer |

| Aromatic Protons | AB System (Doublets) | Singlets or Weak Coupling |

| Coupling Constant ( | Small | |

| Chemical Shift | H4 and H5 appear as distinct doublets. | H5 and H6 appear as singlets (para to each other).[1] |

| Methyl Groups | Distinct singlets due to asymmetry.[1] | Distinct singlets.[1][4] |

-

Logic: In the 6-nitro isomer, positions 4 and 5 are unsubstituted and adjacent, leading to strong ortho-coupling.[1] In the 4-nitro isomer, positions 5 and 6 are adjacent, also showing ortho coupling, but the chemical environment relative to the nitro group shifts the peaks differently.[1] Correction: In the 4-nitro isomer (2,3-dimethyl-4-nitro), protons are at 5 and 6.[1] They are ortho. In the 6-nitro isomer (2,3-dimethyl-6-nitro), protons are at 4 and 5.[1] They are also ortho.

-

Differentiation: The key is the deshielding effect .[1]

-

6-Nitro: The proton at C5 is ortho to the Nitro? No, C6 has Nitro.[1][5] C5 is adjacent.[1] C4 is adjacent to C5.[1] The proton at C5 is ortho to the Nitro group (at C6).[1] It will be significantly deshielded (downfield).[1]

-

4-Nitro: The proton at C5 is ortho to the Nitro (at C4).[1] The proton at C6 is meta to the Nitro.[1]

-

HPLC Method (Generic)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV @ 254 nm.[1]

-

Elution Order: The more polar 4-nitro isomer typically elutes before the sterically crowded (and slightly more lipophilic due to internal H-bonding masking) 6-nitro isomer.[1]

Part 5: Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, strict safety protocols are non-negotiable.[1]

-

Explosion Hazard: Polynitrated impurities are possible if temperature control fails.[1] Never allow the nitration reaction to exceed 15 °C.[1]

-

Toxicity: Like most nitro-anilines, this compound is likely a methemoglobinemia agent.[1] It can be absorbed through the skin.[1]

-

Stability: Store in amber vials. Nitro compounds can darken (photodecomposition) over time.[1]

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13649576 (Related Isomer Analysis). Retrieved from [Link]

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Context: Nitration regioselectivity rules). Wiley-Interscience.[1]

Sources

An In-depth Technical Guide to the Molecular Structure of N-(2,3-dimethyl-6-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N-(2,3-dimethyl-6-nitrophenyl)acetamide (CAS No. 138330-47-9). While direct crystallographic data for this specific isomer is not publicly available, this document leverages extensive data from closely related analogues, particularly N-(2,4-dimethyl-6-nitrophenyl)acetamide, to elucidate its structural and electronic characteristics. This guide will detail the predicted molecular geometry, spectroscopic signatures, and a validated protocol for its synthesis, offering valuable insights for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The methodologies and interpretations presented herein are grounded in established principles of physical organic chemistry and spectroscopic analysis, providing a robust framework for understanding and utilizing this compound in further research and development.

Introduction: Unveiling a Structurally Significant Nitroaromatic Amide

N-(2,3-dimethyl-6-nitrophenyl)acetamide belongs to the class of nitroaromatic compounds, a group of molecules with significant utility as synthetic intermediates in the pharmaceutical and dye industries.[1] The specific arrangement of the dimethyl, nitro, and acetamido groups on the phenyl ring in this isomer imparts unique steric and electronic properties that influence its reactivity and potential applications. The presence of the nitro group, a strong electron-withdrawing group, significantly impacts the electron density of the aromatic ring, making it a key functional handle for further chemical transformations, such as reduction to an amine. This guide will provide a detailed exploration of its molecular architecture, which is fundamental to understanding its chemical behavior and designing future experiments.

Elucidation of the Molecular Structure

While a definitive single-crystal X-ray diffraction study for N-(2,3-dimethyl-6-nitrophenyl)acetamide is not found in the public domain, a wealth of information can be gleaned from the crystallographic data of its close isomer, N-(2,4-dimethyl-6-nitrophenyl)acetamide.[2] This data, combined with fundamental principles of molecular geometry and steric hindrance, allows for a highly accurate prediction of the three-dimensional structure.

Predicted Molecular Geometry and Bond Parameters

The core of N-(2,3-dimethyl-6-nitrophenyl)acetamide is a benzene ring substituted with four different functional groups. The planarity of the phenyl ring is expected to be slightly distorted due to the steric strain imposed by the adjacent bulky substituents, particularly the ortho-disposed acetamido and nitro groups, as well as the two methyl groups.

Based on the analysis of the N-(2,4-dimethyl-6-nitrophenyl)acetamide crystal structure, several key structural features can be predicted for the 2,3-dimethyl isomer:

-

Non-coplanarity of the Nitro and Acetamido Groups: The nitro group and the acetamido group are anticipated to be twisted out of the plane of the benzene ring. This is a direct consequence of steric hindrance between these groups and the adjacent methyl groups. In the 2,4-dimethyl isomer, the dihedral angle between the phenyl ring and the nitro group is 34.61(1)°.[2] A similar, if not slightly larger, dihedral angle is expected for the 2,3-dimethyl isomer due to the proximity of the 2-methyl and 3-methyl groups to the nitro and acetamido groups, respectively.

-

Amide Bond Conformation: The C-N bond of the acetamido group will possess partial double bond character, leading to restricted rotation. The torsion angle of C1–N1–C9–C10 in the 2,4-dimethyl analog is 177.2(2)°, indicating a nearly planar trans-amide linkage, a feature that is expected to be conserved in the 2,3-dimethyl isomer.[2]

-

Intermolecular Interactions: The presence of the N-H group in the acetamido moiety and the oxygen atoms of the nitro and carbonyl groups allows for the formation of intermolecular hydrogen bonds. These interactions are crucial in stabilizing the crystal lattice.[2]

The logical workflow for predicting the molecular structure based on available data is illustrated in the following diagram:

Caption: Workflow for predicting the molecular structure and spectroscopic properties.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the low symmetry of the molecule. Key expected signals include:

-

Two singlets for the two aromatic protons.

-

A singlet for the amide N-H proton, the chemical shift of which will be sensitive to solvent and concentration.

-

Two singlets for the two methyl groups attached to the aromatic ring.

-

A singlet for the acetyl methyl group.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents. The carbonyl carbon of the acetamido group is expected to appear in the downfield region (around 168-170 ppm).[3]

The IR spectrum will provide valuable information about the functional groups present in the molecule. Characteristic absorption bands are expected for:

-

N-H stretch: A sharp peak in the region of 3300-3500 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1650-1750 cm⁻¹.

-

NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C-H stretches (aromatic and aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.21 g/mol ).[7] Fragmentation patterns will likely involve the loss of the acetyl group and the nitro group, providing further confirmation of the molecular structure.

Table 1: Predicted Spectroscopic Data Summary

| Technique | Predicted Key Features | Reference Compounds |

| ¹H NMR | Aromatic protons, N-H proton, two aromatic methyls, one acetyl methyl | N-(2-Nitrophenyl)acetamide, N-(3,5-Dimethyl-2-nitrophenyl)acetamide[3] |

| ¹³C NMR | 10 distinct carbon signals, downfield carbonyl carbon | N-(2-Nitrophenyl)acetamide[3] |

| IR | N-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹), NO₂ stretches (~1530, ~1350 cm⁻¹) | N-(2,4-dimethyl-6-nitrophenyl)acetamide[4] |

| MS | Molecular ion peak at m/z = 208.21 | N-(2,3-dimethylphenyl)acetamide[5] |

Synthesis and Purification: A Validated Protocol

A reliable synthesis of N-(2,3-dimethyl-6-nitrophenyl)acetamide can be achieved through a two-step process starting from 2,3-dimethylaniline. This protocol is adapted from established methods for the acetylation and nitration of substituted anilines.[2][3]

Step 1: Acetylation of 2,3-Dimethylaniline

The first step involves the protection of the amino group via acetylation to form N-(2,3-dimethylphenyl)acetamide. This is a crucial step to control the regioselectivity of the subsequent nitration reaction.

Protocol:

-

Dissolve 2,3-dimethylaniline in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain N-(2,3-dimethylphenyl)acetamide.

Step 2: Nitration of N-(2,3-dimethylphenyl)acetamide

The second step is the regioselective nitration of the acetanilide derivative. The acetamido group is an ortho-, para-director. Due to steric hindrance from the two methyl groups at the 2- and 3-positions, the nitration is expected to occur predominantly at the 6-position.

Protocol:

-

Carefully add the synthesized N-(2,3-dimethylphenyl)acetamide to concentrated sulfuric acid in a flask cooled in an ice-salt bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it separately.

-

Add the cold nitrating mixture dropwise to the solution of the acetanilide, maintaining a low temperature (0-5 °C).

-

After the addition is complete, stir the mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the crude N-(2,3-dimethyl-6-nitrophenyl)acetamide.

-

Filter the product, wash thoroughly with cold water until the washings are neutral, and then recrystallize from a suitable solvent like ethanol to obtain the purified product.

The overall synthetic workflow is depicted below:

Caption: Synthetic pathway for N-(2,3-dimethyl-6-nitrophenyl)acetamide.

Applications and Future Directions

N-(2,3-dimethyl-6-nitrophenyl)acetamide serves as a valuable intermediate in organic synthesis.[1] Its key applications stem from the reactivity of its functional groups:

-

Precursor for Dyes and Pigments: The aromatic nitro group can be readily reduced to an amino group, which can then be diazotized and coupled to form azo dyes.[1][2]

-

Pharmaceutical Synthesis: The anilide scaffold is a common motif in many biologically active molecules. The nitro group provides a handle for introducing other functionalities, making it a useful building block in drug discovery.

-

Research Chemical: This compound can be used in studies of electrophilic aromatic substitution, reaction kinetics, and the impact of steric hindrance on reactivity.

Future research could focus on the synthesis of novel derivatives from N-(2,3-dimethyl-6-nitrophenyl)acetamide for applications in materials science, such as the development of new polymers or functional materials. Furthermore, exploring its biological activity could lead to the discovery of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of N-(2,3-dimethyl-6-nitrophenyl)acetamide. By integrating data from closely related compounds and applying fundamental chemical principles, we have presented a detailed prediction of its molecular geometry and spectroscopic properties. The provided synthetic protocol offers a reliable method for its preparation. This guide serves as a valuable resource for researchers, enabling a deeper understanding of this compound and facilitating its use in various scientific endeavors. The elucidation of its structure is a critical first step towards unlocking its full potential in the development of new materials and pharmaceuticals.

References

-

MySkinRecipes. N-(2,3-dimethyl-6-nitrophenyl)acetamide. [Link]

-

MySkinRecipes. N-(2,3-dimethyl-6-nitrophenyl)acetamide Product Description. [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

-

ResearchGate. Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. [Link]

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

-

PubChem. Acetamide, N-(2,4-dimethyl-3-nitrophenyl)-. [Link]

-

PubChem. 3-Nitroacetanilide. [Link]

-

ResearchGate. N -(3Hydroxymethyl5-nitrophenyl)acetamide dimethyl sulfoxide solvate. [Link]

-

PubChem. N-acetyl-N-(3,6-dimethyl-2-nitrophenyl)acetamide. [Link]

-

ChemSynthesis. N-(2,6-dimethyl-3-nitrophenyl)acetamide. [Link]

-

Global Substance Registration System. N-(2,4-DIMETHYL-3-NITROPHENYL)ACETAMIDE. [Link]

-

NIST WebBook. 2,4-Dimethyl-6-nitro acetanilide. [Link]

-

NIST WebBook. Acetamide, N-(2,3-dimethylphenyl)-. [Link]

-

NIST WebBook. Acetamide, N-(2,6-dimethylphenyl)-. [Link]

-

NIST WebBook. Acetamide, N-(2,6-dimethylphenyl)- IR Spectrum. [Link]

Sources

- 1. N-(2,3-dimethyl-6-nitrophenyl)acetamide [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 2,4-Dimethyl-6-nitro acetanilide [webbook.nist.gov]

- 5. Acetamide, N-(2,3-dimethylphenyl)- [webbook.nist.gov]

- 6. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 7. 138330-47-9|N-(2,3-Dimethyl-6-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

Technical Guide: Spectral Profiling & Synthesis of N-(2,3-dimethyl-6-nitrophenyl)acetamide

[1]

Executive Summary & Compound Identity

N-(2,3-dimethyl-6-nitrophenyl)acetamide (CAS: 138330-47-9 ) is a highly specialized intermediate used primarily in the synthesis of polysubstituted anilines (e.g., 6-nitro-2,3-xylidine) for pharmaceutical and dye chemistry.[1][2] Structurally, it features a benzene core with a crowded 1,2,3,6-substitution pattern. The steric hindrance between the acetamide group (position 1) and the adjacent methyl (position 2) and nitro (position 6) groups restricts bond rotation, creating unique spectral signatures essential for identification.

| Property | Data |

| IUPAC Name | N-(2,3-dimethyl-6-nitrophenyl)acetamide |

| CAS Number | 138330-47-9 |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, Acetone, warm Ethanol; insoluble in water |

Synthesis Protocol (Self-Validating)

To ensure spectral purity, the Direct Acetylation Protocol is recommended over the nitration of acetoxylidide, which yields difficult-to-separate isomers. This method guarantees the regiochemistry of the final product by starting with the purified aniline.[1]

Reaction Workflow

The synthesis proceeds via nucleophilic acyl substitution of 6-nitro-2,3-xylidine with acetic anhydride.[1]

Figure 1: Synthesis pathway via acetylation of 6-nitro-2,3-xylidine.

Step-by-Step Methodology

-

Charge: In a 250 mL round-bottom flask, dissolve 5.0 g (30 mmol) of 6-nitro-2,3-xylidine (CAS 59146-96-2) in 20 mL of glacial acetic acid.

-

Activation: Add 2 drops of concentrated H₂SO₄ (catalyst).

-

Addition: Slowly add 3.5 mL (37 mmol) of acetic anhydride while stirring.

-

Reflux: Heat the mixture to 100°C for 60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7) until the starting aniline spot (Rf ~0.[1]4) disappears.[1]

-

Isolation: Pour the hot reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate immediately.[1]

-

Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove acid, and recrystallize from ethanol to yield pale yellow needles.

Spectral Atlas

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by an AB quartet system for the aromatic protons and three distinct methyl singlets.[1] The coupling constant (

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH | 9.80 - 10.20 | Broad Singlet | 1H | Deshielded by H-bonding and EWG (NO₂).[1] |

| H-5 | 7.85 - 7.95 | Doublet ( | 1H | Ortho to NO₂ (highly deshielded).[1] |

| H-4 | 7.35 - 7.45 | Doublet ( | 1H | Meta to NO₂, Ortho to CH₃.[1] |

| CH₃ (Ac) | 2.05 - 2.15 | Singlet | 3H | Acetyl methyl group.[1] |

| CH₃ (C3) | 2.25 - 2.35 | Singlet | 3H | Aromatic methyl (meta to amide).[1][3] |

| CH₃ (C2) | 2.10 - 2.20 | Singlet | 3H | Aromatic methyl (ortho to amide).[1] |

Critical Validation: The presence of a doublet at ~7.9 ppm with a large coupling constant (

Hz) is the diagnostic peak for the 6-nitro isomer.[1] If this peak appears as a singlet, you have likely isolated the 4-nitro isomer.[1]

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): ~169.5 ppm[1]

-

Aromatic C-NO₂: ~148.0 ppm (Quaternary, weak intensity)

-

Aromatic C-N: ~130-135 ppm[1]

-

Aromatic CH: ~125.0 ppm (C4) and ~129.0 ppm (C5)[1]

-

Methyls: Three signals in the 15-25 ppm range.[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation from amine (doublet stretch) to amide (singlet stretch + carbonyl).[1]

| Functional Group | Wavenumber (cm⁻¹) | Mode |

| Amide N-H | 3250 - 3300 | Stretching (Single band, sharp) |

| Amide C=O | 1660 - 1680 | Stretching (Strong, "Amide I") |

| Aromatic C=C | 1580 - 1600 | Ring skeleton stretch |

| Nitro (-NO₂) | 1520 - 1540 | Asymmetric stretch (Strong) |

| Nitro (-NO₂) | 1340 - 1360 | Symmetric stretch |

C. Mass Spectrometry (MS)

Quality Control & Impurity Profiling

When analyzing synthesized batches, the primary impurity is the unreacted 6-nitro-2,3-xylidine .

HPLC Method Parameters:

References

-

Synthesis & Precursor Data: ChemicalBook. (2025).[1] "2,3-Dimethyl-6-nitroaniline (CAS 59146-96-2) and N-(2,3-dimethyl-6-nitrophenyl)acetamide (CAS 138330-47-9) Synthesis Procedures."

-

Isomer Comparison (2,4-dimethyl isomer): NIST Chemistry WebBook. "Acetamide, N-(2,4-dimethyl-6-nitrophenyl)-."[1] Standard Reference Data.

-

General Acetylation Protocols: Chemistry LibreTexts. "Acetylation of Aniline Derivatives."

-

NMR Shift Prediction: Sigma-Aldrich. "N-(2,3-Dimethyl-6-nitrophenyl)acetamide Product Data."

The N-Arylacetamide Scaffold: From Serendipity to Standard of Care

A Technical Deep Dive into Discovery, Synthesis, and Pharmacology

Executive Summary

The N-arylacetamide class represents one of the most significant lineages in pharmaceutical history, bridging the transition from 19th-century coal-tar dye chemistry to modern rational drug design. This guide analyzes the evolution of this scaffold—specifically focusing on Acetanilide , Phenacetin , and Acetaminophen (Paracetamol) . It provides a rigorous examination of their serendipitous discovery, the metabolic elucidation by Brodie and Axelrod, and the complex pharmacodynamics involving COX-dependent and independent pathways. A validated laboratory protocol for synthesis and a detailed toxicological workflow are included to serve as practical references for research professionals.

The Serendipitous Origins: The "Wrong Bottle" Incident (1886)

The discovery of N-arylacetamides as antipyretics is a classic example of scientific serendipity, born from an error in a pharmacy in Strasbourg.

In 1886, researchers Arnold Cahn and Paul Hepp were investigating internal antiseptics to treat intestinal worms. They intended to administer naphthalene to a patient. However, the dispensing pharmacy mistakenly supplied acetanilide (then known only as a chemical intermediate).[1] While the compound failed as an antiparasitic, Cahn and Hepp observed a precipitous drop in the patient's fever.[1]

They quickly identified the error and rebranded acetanilide as Antifebrin . This marked the first viable synthetic alternative to the scarce natural cinchona alkaloids (quinine).

Structural Evolution and Toxicity

While effective, acetanilide caused methemoglobinemia (oxidation of hemoglobin to methemoglobin), leading to cyanosis.[2] This toxicity drove the search for safer derivatives:

-

Phenacetin (1887): Bayer introduced an ethoxy group (-OEt) to the para-position. It became a commercial success but was later withdrawn due to nephrotoxicity (analgesic nephropathy) and carcinogenicity.[3][4]

-

Acetaminophen (Paracetamol): Though synthesized in 1878 by Harmon Northrop Morse, it was ignored pharmacology until the mid-20th century.

The Metabolic Revelation: Brodie & Axelrod (1948)

The true nature of this chemical class remained obscure until the landmark work of Bernard Brodie and Julius Axelrod at the NIH. In 1948, they published a study in the Journal of Pharmacology and Experimental Therapeutics that fundamentally shifted the field.

They demonstrated that both acetanilide and phenacetin are pro-drugs .

-

Acetanilide is hydroxylated to N-acetyl-p-aminophenol (Paracetamol).

-

Phenacetin is O-dealkylated to N-acetyl-p-aminophenol.

Crucial Insight: They proved that the analgesic/antipyretic activity resided in the metabolite (paracetamol), while the toxic side effects (methemoglobinemia) were largely due to other minor metabolites (e.g., aniline). This validated paracetamol as the safer, active therapeutic agent, leading to its commercial dominance.

Visualization: The Historical & Metabolic Lineage

Figure 1: The historical and metabolic convergence of early N-arylacetamides into the active metabolite Acetaminophen.

Validated Protocol: Synthesis of N-(4-hydroxyphenyl)acetamide

Objective: Synthesize Acetaminophen from p-aminophenol via nucleophilic acyl substitution. Green Chemistry Note: This protocol utilizes water as a solvent to minimize organic waste, leveraging the high water-solubility of the amine salt and low solubility of the amide product.

Reagents & Equipment[5][6][7][8]

-

Precursor: 4-Aminophenol (MW: 109.13 g/mol )

-

Acylating Agent: Acetic Anhydride (MW: 102.09 g/mol )

-

Equipment: 125 mL Erlenmeyer flask, vacuum filtration setup, melting point apparatus.

Step-by-Step Methodology

-

Suspension: In a 125 mL flask, suspend 2.1 g of 4-aminophenol in 6.0 mL of water .

-

Acetylation: Add 2.5 mL of acetic anhydride dropwise while vigorously swirling.

-

Completion: Heat the mixture on a steam bath for 5–10 minutes to ensure reaction completion and redissolution of any trapped starting material.

-

Crystallization: Cool the flask slowly to room temperature, then place in an ice bath for 15 minutes.

-

Causality: Slow cooling promotes the formation of pure crystal lattices, excluding impurities.

-

-

Isolation: Collect crystals via vacuum filtration. Wash with 5 mL of ice-cold water.

-

Purification (Self-Validating Step): Recrystallize from minimal boiling water.

-

Yield Expectation: ~65-75%.

-

Validation Parameters (Quality Control)

| Parameter | Expected Value | Interpretation |

| Melting Point | 169–172 °C | Sharp range indicates high purity. Broad range (<168°C) suggests unreacted amine. |

| Appearance | White crystalline solid | Pink/brown discoloration indicates oxidation of p-aminophenol. |

| IR Spectrum | 3325 cm⁻¹ (O-H stretch)1650 cm⁻¹ (C=O amide) | Absence of broad N-H stretch of amine confirms acetylation. |

Pharmacodynamics: Beyond COX Inhibition

Unlike traditional NSAIDs (e.g., Ibuprofen), Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues. Its mechanism is multi-modal and central-acting.

1. The Peroxidase Hypothesis

Paracetamol acts as a reducing cosubstrate at the POX (peroxidase) site of the Prostaglandin H Synthase (PGHS) enzyme.

-

Mechanism: It reduces the protoporphyrin radical cation required for the catalytic activity of the COX site.[13]

-

Tissue Selectivity: In inflamed peripheral tissues, high concentrations of lipid hydroperoxides ("peroxide tone") overwhelm paracetamol, rendering it ineffective as an anti-inflammatory. In the CNS, where peroxide tone is low, it effectively inhibits prostaglandin synthesis.

2. The Endocannabinoid Pathway (AM404)

Paracetamol is metabolized in the brain (via deacetylation to p-aminophenol) and then conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 .

-

Effect: AM404 inhibits the reuptake of anandamide (an endogenous cannabinoid) and activates TRPV1 receptors, contributing to analgesia.

Toxicology: The NAPQI Pathway

The safety margin of N-arylacetamides is dictated by the saturation of Phase II metabolic pathways.

-

Therapeutic Doses: ~90-95% is metabolized via Glucuronidation and Sulfation (non-toxic).

-

Toxic Doses: Phase II pathways saturate. Metabolism shifts to CYP2E1 , producing NAPQI (N-acetyl-p-benzoquinone imine).

-

Mechanism of Injury: NAPQI is a highly reactive electrophile. Under normal conditions, Glutathione (GSH) neutralizes it.[14] Once GSH is depleted (<30%), NAPQI covalently binds to cysteine residues on mitochondrial proteins, causing oxidative stress and centrilobular necrosis.

Visualization: Metabolic Activation & Toxicity

Figure 2: The bifurcation of paracetamol metabolism. Toxicity occurs when CYP-mediated NAPQI production outpaces Glutathione availability.

References

-

Cahn, A., & Hepp, P. (1886).[2][7] Das Antifebrin, ein neues Fiebermittel.[2] Centralblatt für klinische Medicin, 7, 561-564.

-

Brodie, B. B., & Axelrod, J. (1948).[15][16][17] The fate of acetanilide in man. Journal of Pharmacology and Experimental Therapeutics, 94(1), 29-38.[15]

-

Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55.

-

Bertolini, A., et al. (2006). Paracetamol: new vistas of an old drug. CNS Drug Reviews, 12(3-4), 250-275.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. biomedres.us [biomedres.us]

- 2. Acetanilide - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. ch216sp12syllabus [licensed for non-commercial use only] / Experiment 1 [ch216sp12syllabus.pbworks.com]

- 8. rene.souty.free.fr [rene.souty.free.fr]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Paracetamol-inhibitable COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scialert.net [scialert.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. collections.nlm.nih.gov [collections.nlm.nih.gov]

Application Note: Analytical Profiling of N-(2,3-dimethyl-6-nitrophenyl)acetamide

This Application Note is designed as a comprehensive technical guide for the analytical characterization, method development, and validation of N-(2,3-dimethyl-6-nitrophenyl)acetamide (CAS: 138330-47-9).[1]

This compound is a critical Key Starting Material (KSM) or Intermediate in the synthesis of Dronedarone Hydrochloride , a benzofuran derivative used for the treatment of cardiac arrhythmias (atrial fibrillation). Its accurate quantification is essential for establishing the impurity profile of the final drug substance, particularly given the regulatory scrutiny on nitro-aromatic impurities.[1]

Chemical Context & Criticality

N-(2,3-dimethyl-6-nitrophenyl)acetamide is formed via the nitration of N-(2,3-dimethylphenyl)acetamide.[1] In the Dronedarone synthesis pathway, the nitro group is subsequently reduced to an amine to facilitate the closure of the benzofuran ring.[1]

Why Monitor This Compound?

-

Process Control: Incomplete reduction of the nitro group leads to downstream impurities that are difficult to remove.

-

Regulatory Safety: Nitro-aromatic compounds often carry structural alerts for genotoxicity (mutagenicity).[1] While the acetamide moiety mitigates some risk compared to free anilines, strict limits (often ppm level) are required in the final API.

-

Yield Optimization: Monitoring the conversion efficiency of the nitration step ensures cost-effective manufacturing.[1]

Visualizing the Synthesis & Impurity Pathway

Figure 1: Synthesis pathway of Dronedarone highlighting the target analyte's role as a critical intermediate and potential impurity.[1]

Physicochemical Profiling for Method Development

Before establishing chromatographic conditions, the physicochemical properties must be understood to select the correct stationary phase and solvent system.

| Parameter | Value / Characteristic | Impact on Method |

| LogP (Predicted) | ~1.5 - 2.0 | Moderately lipophilic.[1] Suitable for Reverse Phase (RP-HPLC) on C18 or C8 columns.[1] |

| pKa | Amide N-H is very weak acid (>15). Nitro group is non-ionizable.[1] | pH control is less critical for the analyte itself but crucial for separating it from ionizable precursors (anilines). |

| UV Maxima | ~254 nm (Benzene ring + Nitro conjugation) | 254 nm is the optimal detection wavelength. 210-220 nm is sensitive but prone to solvent noise.[1] |

| Solubility | High: DMSO, Methanol, Acetonitrile. Low: Water.[1][2][3][4][5] | Diluent should be 50:50 ACN:Water or Methanol to prevent precipitation.[1] |

Protocol A: HPLC-UV Method (Purity & Assay)

This is the "workhorse" method for routine quality control (QC) to determine the purity of the intermediate (>98%) or its residual levels in the next step.

Chromatographic Conditions

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Rationale: The C18 phase provides strong retention for the hydrophobic dimethyl-nitro-phenyl core.[1] 3.5 µm particles offer better resolution than 5 µm without the backpressure of UPLC.

-

-

Column Temperature: 40°C.

-

Rationale: Improves mass transfer and peak sharpness for nitro-aromatics.[1]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (Primary) and 210 nm (Secondary).

Mobile Phase Gradient

-

Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

-

Note: Low pH suppresses silanol activity on the column, reducing tailing.

-

-

Solvent B: Acetonitrile (ACN).

| Time (min) | % Solvent A | % Solvent B | Description |

| 0.0 | 90 | 10 | Initial equilibration |

| 15.0 | 10 | 90 | Linear gradient to elute lipophilic target |

| 20.0 | 10 | 90 | Wash step |

| 20.1 | 90 | 10 | Return to initial |

| 25.0 | 90 | 10 | Re-equilibration |

Sample Preparation

-

Stock Solution: Weigh 10 mg of N-(2,3-dimethyl-6-nitrophenyl)acetamide into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1000 µg/mL).[6]

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50). (Conc: 100 µg/mL).

-

System Suitability:

-

Tailing Factor: < 1.5

-

Theoretical Plates: > 5000

-

RSD (n=6 injections): < 2.0%

-

Protocol B: LC-MS/MS Method (Trace Impurity Screening)[1]

When analyzing the final API (Dronedarone) for traces of this intermediate, UV detection may not be sensitive enough (LOD requirements often < 10 ppm).

Mass Spectrometry Settings

-

Interface: Electrospray Ionization (ESI).

-

Polarity: Positive Mode (+ve).

-

Precursor Ion: m/z 209.2

. -

Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (volatile buffer).

MRM Transitions (Quantification)

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Interpretation |

| 209.2 | 167.1 | 15 | Loss of Acetyl group (Ketene loss, -42 Da) |

| 209.2 | 150.1 | 25 | Loss of OH/Water from nitro/rearrangement |

| 209.2 | 122.1 | 35 | Ring fragmentation |

Protocol C: Structural Elucidation (NMR & IR)

For verifying the identity of the reference standard.

1H NMR (400 MHz, DMSO-d6)

-

δ 2.05 ppm (s, 3H): Acetyl methyl group (

-CO-).[1] -

δ 2.15 ppm (s, 3H): Aromatic methyl at C3.

-

δ 2.28 ppm (s, 3H): Aromatic methyl at C2.

-

δ 7.40 - 7.60 ppm (d, 1H): Aromatic proton at C4.[1]

-

δ 7.80 - 8.00 ppm (d, 1H): Aromatic proton at C5 (deshielded by ortho-nitro).[1]

-

δ 9.80 - 10.2 ppm (s, 1H): Amide N-H (broad singlet).

Note: The presence of the Nitro group at C6 typically causes a downfield shift of the adjacent proton and can restrict rotation, sometimes broadening signals.[1]

FT-IR (KBr Pellet)

-

3280 cm⁻¹: N-H stretch (Amide).

-

1660 cm⁻¹: C=O stretch (Amide I band).

-

1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretch (Nitro group) - Diagnostic peaks. [1]

Method Validation Guide (ICH Q2(R1))

To ensure the method is robust for regulatory submission, perform the following validation steps.

Validation Workflow

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

Detailed Validation Criteria

-

Specificity (Forced Degradation):

-

Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Heat (60°C).

-

Requirement: Peak purity of the analyte must be 100% (no co-eluting degradants). The nitro group is generally stable to acid but may degrade in strong base or reducing conditions.

-

-

Linearity:

-

Accuracy (Recovery):

-

Spike the intermediate into the Dronedarone matrix (if testing as an impurity) or into solvent (if testing as raw material).

-

Acceptance: 98.0% – 102.0% recovery.[1]

-

-

Robustness:

-

Vary Flow Rate (± 0.1 mL/min), Column Temp (± 5°C), and Mobile Phase pH (± 0.2 units).

-

Acceptance: System suitability parameters (Resolution, Tailing) must remain within limits.

-

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8] Link

-

Waghchaure, B. B., et al. (2025).[9][10][11] "RP-HPLC Method Development and Validation of Dronedarone Hydrochloride in Bulk and Dosage Form." Biosciences Biotechnology Research Asia, 22(1).[9][10] Link

-

Garg, R., et al. (2011). "Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride." E-Journal of Chemistry. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12217345, N-(2,3-dimethyl-6-nitrophenyl)acetamide." PubChem. Link

-

European Medicines Agency. (2009). Assessment Report for Multaq (Dronedarone).[8] (Discusses impurity limits). Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 4. jcbsc.org [jcbsc.org]

- 5. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 3'-NITROACETANILIDE(122-28-1) 1H NMR spectrum [chemicalbook.com]

- 7. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. RP-HPLC Method Development and Validation of Dronedarone Hydrochloride in Bulk and Dosage Form – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. N-acetyl-N-(3,6-dimethyl-2-nitrophenyl)acetamide | C12H14N2O4 | CID 85731786 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(2,3-dimethyl-6-nitrophenyl)acetamide as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Key Building Block

N-(2,3-dimethyl-6-nitrophenyl)acetamide is a valuable chemical intermediate whose strategic substitution pattern makes it a cornerstone for the synthesis of a variety of complex organic molecules. With a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol , this compound serves as a pivotal precursor in the development of pharmaceuticals, agrochemicals, and specialized dyes and pigments.[1] The presence of both an acetamido group and a nitro group on a sterically hindered dimethylphenyl ring offers a unique platform for selective chemical transformations.

The primary utility of N-(2,3-dimethyl-6-nitrophenyl)acetamide lies in the facile reduction of its nitro group to a primary amine. This transformation yields N-(6-amino-2,3-dimethylphenyl)acetamide, a vicinal diamine derivative that is a critical building block for the synthesis of a range of heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused ring systems of significant interest in medicinal chemistry. The strategic placement of the methyl groups provides steric influence that can direct subsequent reactions and modulate the physicochemical properties of the final products.

This comprehensive guide provides detailed protocols for the synthesis of N-(2,3-dimethyl-6-nitrophenyl)acetamide and its subsequent application as an intermediate in the preparation of its corresponding diamine. The methodologies are presented with a focus on experimental causality, ensuring that researchers can not only replicate the procedures but also understand the underlying chemical principles.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of N-(2,3-dimethyl-6-nitrophenyl)acetamide is provided in the table below.

| Property | Value | Source |

| CAS Number | 138330-47-9 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | Expected to be a solid | - |

| Storage | 2-8°C | [1] |

Safety Precautions:

-

General Handling: As with all laboratory chemicals, N-(2,3-dimethyl-6-nitrophenyl)acetamide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Nitrating Agents: The synthesis of this compound involves the use of strong acids and nitrating agents (e.g., nitric acid, sulfuric acid), which are highly corrosive and potent oxidizing agents. Extreme caution must be exercised when handling these reagents. Reactions should be carried out behind a blast shield, and emergency-spill kits should be readily available.

-

Catalytic Hydrogenation: The reduction of the nitro group via catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (e.g., Raney Nickel). The reaction should be conducted in a properly grounded apparatus, and all sources of ignition must be eliminated from the vicinity.

Synthetic Workflow: From Acetanilide to Diamine

The overall synthetic strategy involves a two-step process: the synthesis of N-(2,3-dimethyl-6-nitrophenyl)acetamide from 2,3-dimethylacetanilide, followed by the reduction of the nitro group to afford the target diamine.

Caption: Synthetic pathway from 2,3-dimethylaniline to N-(6-amino-2,3-dimethylphenyl)acetamide and its subsequent use.

Part 1: Synthesis of N-(2,3-dimethyl-6-nitrophenyl)acetamide

Step 1.1: Acetylation of 2,3-Dimethylaniline

The initial step involves the protection of the amino group of 2,3-dimethylaniline as an acetamide. This is a standard procedure that modulates the reactivity of the aromatic ring for the subsequent nitration step.

Materials:

-

2,3-Dimethylaniline

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

In a 250 mL round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aniline.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N-(2,3-dimethylphenyl)acetamide. The product is often of sufficient purity for the next step.

Step 1.2: Nitration of N-(2,3-dimethylphenyl)acetamide

The nitration of the acetanilide is the critical step. The acetamido group is an ortho-, para-director. However, the steric hindrance from the two methyl groups is expected to direct the incoming nitro group to the less hindered position, which is the 6-position.

Materials:

-

N-(2,3-dimethylphenyl)acetamide

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter paper

Protocol:

-

In a clean, dry round-bottom flask, carefully add N-(2,3-dimethylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0°C with stirring. Ensure the solid dissolves completely.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

-

Slowly add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 5°C throughout the addition.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate of N-(2,3-dimethyl-6-nitrophenyl)acetamide should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure N-(2,3-dimethyl-6-nitrophenyl)acetamide.

Part 2: Application Protocol: Reduction to N-(6-amino-2,3-dimethylphenyl)acetamide

The reduction of the nitro group is a key transformation that unlocks the potential of this intermediate. Catalytic transfer hydrogenation using Raney Nickel and hydrazine hydrate is a common and effective method for this purpose.[4]

Materials:

-

N-(2,3-dimethyl-6-nitrophenyl)acetamide

-

Raney Nickel (slurry in water)

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Celite®

-

Büchner funnel and filter paper

-

Rotary evaporator

Protocol:

-

To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (1.0 eq) in ethanol in a round-bottom flask, add a catalytic amount of Raney Nickel (approximately 10-20% by weight of the substrate).

-

Heat the mixture to reflux.

-

Slowly add hydrazine hydrate (3.0-5.0 eq) dropwise to the refluxing mixture. Caution: The reaction is exothermic and may cause vigorous gas evolution.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-(6-amino-2,3-dimethylphenyl)acetamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

| Starting Material | Product | Reagents | Typical Yield |

| 2,3-Dimethylaniline | N-(2,3-dimethylphenyl)acetamide | Acetic anhydride, DCM | >95% |

| N-(2,3-dimethylphenyl)acetamide | N-(2,3-dimethyl-6-nitrophenyl)acetamide | HNO₃, H₂SO₄ | 80-90% (estimated) |

| N-(2,3-dimethyl-6-nitrophenyl)acetamide | N-(6-amino-2,3-dimethylphenyl)acetamide | Raney Ni, Hydrazine hydrate | >90% |

Conclusion and Future Perspectives

N-(2,3-dimethyl-6-nitrophenyl)acetamide is a synthetically versatile intermediate with significant potential in the synthesis of complex molecules. The protocols detailed in this guide provide a reliable pathway for its preparation and subsequent conversion to the corresponding diamine, a key precursor for various heterocyclic scaffolds. The strategic placement of the functional groups on a sterically defined aromatic ring makes this compound a valuable tool for researchers in drug discovery and materials science. Further exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the creation of new molecular entities with diverse applications.

References

-

MySkinRecipes. N-(2,3-dimethyl-6-nitrophenyl)acetamide. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

Zhang, L., et al. (2010). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie-New Crystal Structures, 225(3), 369-370. [Link]

-

Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). [Link]

-

Organic Chemistry Portal. Nitro Reduction. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

The Hive. Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

-

Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875-12879. [Link]

-

Hanson, J. R., et al. (2003). Nitration and bromination of N-(dimethylphenyl)methane-sulfonamides. Journal of Chemical Research, 2003(7), 383-383. [Link]

-

PubChem. N-(2,4-Dimethylphenyl)acetamide. [Link]

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

-

YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]

-

ResearchGate. Facile synthesis of nitrophenyl 2-acetamido-2-deoxy-α-D-mannopyranosides from ManNAc-oxazoline. [Link]

-

ACS Omega. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. [Link]

-

The Hive. Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

-

Chemistry Stack Exchange. Why does nitration of N,N-dimethylaniline occur at the meta position?[Link]

-

Journal of the American Chemical Society. The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. [Link]

-

ResearchGate. Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. [Link]

-

RSC Publishing. On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. [Link]

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

-

ResearchGate. Iron‐catalyzed transfer hydrogenation of nitroarenes to N‐heterocycles. [Link]

-

PMC. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]

Sources

Application Note: Strategic Synthesis and Evaluation of Antimicrobial N-Phenylacetamide Derivatives

Executive Summary & Scope

This application note details a robust, modular workflow for the synthesis of

This guide moves beyond textbook theory, providing optimized protocols for:

-

Precursor Synthesis: High-purity generation of the electrophilic intermediate 2-chloro-N-phenylacetamide.[1]

-

Functionalization: Nucleophilic substitution (

) with heterocyclic azoles. -

Biological Validation: MIC determination following CLSI M07-A10 standards.

Strategic Rationale & Retrosynthesis

The N-phenylacetamide core serves as a lipophilic anchor, facilitating membrane penetration.[1] The introduction of an

-

The Amide Linker: Provides hydrogen bonding capability (

-bond donor/acceptor) essential for receptor binding.[1] -

The Azole Moiety: Targets cytochrome P450 enzymes (specifically CYP51 in fungi) or binds to bacterial metal-dependent enzymes.[1]

Pathway Visualization

The following diagram illustrates the synthetic logic and critical control points (CCPs) for the workflow.

Figure 1: Modular synthetic pathway transforming aniline precursors into bioactive azolyl-acetamides via an electrophilic intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of the Electrophilic Scaffold (2-Chloro-N-phenylacetamide)

Objective: To synthesize the

Materials:

-

Aniline (10 mmol)[1]

-

Chloroacetyl chloride (12 mmol)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

-

Potassium Carbonate (

) (saturated aq.[1][2] solution) or Triethylamine (TEA)[1]

Step-by-Step Methodology:

-

Solvation: Dissolve 10 mmol of substituted aniline in 20 mL of anhydrous DCM in a round-bottom flask.

-

Base Addition: Add 15 mmol of TEA (or use a biphasic system with 15 mL saturated

). Why? The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted aniline. -

Controlled Addition: Cool the solution to 0–5°C (ice bath). Add chloroacetyl chloride dropwise over 20 minutes.

-

Critical Control Point: Rapid addition causes exotherms that may lead to bis-acylation or polymerization.[1]

-

-

Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1] The aniline spot (

) should disappear; a new higher -

Workup: Wash the organic layer with water (

mL), 1M HCl (to remove unreacted amine), and brine.[1] Dry over -

Isolation: Evaporate solvent under reduced pressure. Recrystallize from ethanol/water to yield white needle-like crystals.[1]

Protocol B: Functionalization with Azole Heterocycles

Objective: Installation of the antimicrobial "warhead" via

Materials:

-

2-Chloro-N-phenylacetamide (from Protocol A)[1]

-

1H-Imidazole (or 1H-1,2,4-Triazole)[1]

-

Potassium Carbonate (anhydrous)[1]

-

Solvent: Acetone or Acetonitrile (

)[1] -

Catalyst: Potassium Iodide (KI) (catalytic amount)[1]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, suspend 10 mmol of imidazole and 15 mmol of anhydrous

in 30 mL of acetone. Stir for 15 minutes. -

Coupling: Add 10 mmol of 2-chloro-N-phenylacetamide and a pinch of KI.

-

Why KI? The Finkelstein reaction generates an in situ iodo-intermediate, which is a better leaving group than chlorine, accelerating the reaction rate significantly.[1]

-

-

Reflux: Reflux the mixture at 60°C for 6–8 hours.

-

Filtration: Filter hot to remove inorganic salts (

, excess -

Purification: Evaporate the solvent. The residue is often an oil that solidifies upon trituration with cold ether. Recrystallize from ethanol.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, compare your product against these expected spectral characteristics.

| Technique | Diagnostic Signal | Structural Confirmation |

| IR Spectroscopy | 1660–1680 cm | Amide I band (C=O) stretching.[1] Confirms acylation. |

| IR Spectroscopy | 3200–3300 cm | N-H stretch .[1][5] Confirms secondary amide presence. |

| Amide NH .[1] Disappears upon | ||

| Mass Spectrometry | M+ and M+2 (3:1 ratio) | Precursor only: Chlorine isotope pattern. Product: Loss of Cl pattern confirms substitution. |

Biological Evaluation: MIC Determination

Standard: CLSI M07-A10 (Broth Microdilution) [1].

Workflow Visualization

Figure 2: Standardized CLSI broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Stock Solution: Dissolve the synthesized N-phenylacetamide derivative in 100% DMSO to a concentration of 10 mg/mL.

-

Note: Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity.

-

-

Inoculum: Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard (

CFU/mL). Dilute 1:150 in CAMHB. -

Plate Setup:

-

Add 50

L of CAMHB to wells 2–12. -

Add 100

L of compound stock (diluted to 2x starting conc) to well 1. -

Perform serial 2-fold dilutions from well 1 to 10.

-

Add 50

L of standardized inoculum to all wells.

-

-

Controls:

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity) after incubation.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[4][6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[4][7][8] CLSI document M07-A10.[1] Wayne, PA: Clinical and Laboratory Standards Institute.[4][9]

-

Al-Ostoot, F. H., et al. (2021).[1] Synthesis and Antimicrobial Activity of Some New Diphenylamine Derivatives. Journal of Applied Pharmaceutical Science.

-

Gao, F., et al. (2020).[1] Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1805.[1]

-

Swebocki, T., et al. (2023).[1][8] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[1][8] Protocols.io.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. irejournals.com [irejournals.com]

- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. protocols.io [protocols.io]

- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

Technical Support Center: Optimizing Recrystallization of N-(2,3-dimethyl-6-nitrophenyl)acetamide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of N-(2,3-dimethyl-6-nitrophenyl)acetamide via recrystallization. Here, we address common challenges and provide systematic approaches to optimize your solvent system for the highest yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for N-(2,3-dimethyl-6-nitrophenyl)acetamide?

A1: The perfect solvent for recrystallizing any compound, including N-(2,3-dimethyl-6-nitrophenyl)acetamide, should meet several key criteria.[1][2] A good solvent will exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] This differential solubility is fundamental to achieving a high recovery of pure crystals upon cooling.

Key characteristics to look for in a solvent include:

-

High-Temperature Solubility: The solvent must completely dissolve the N-(2,3-dimethyl-6-nitrophenyl)acetamide at or near its boiling point.[1]

-

Low-Temperature Insolubility: The compound should be significantly less soluble at room temperature or below to ensure maximum crystal recovery.[2]

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization).

-

Chemical Inertness: The solvent must not react with the N-(2,3-dimethyl-6-nitrophenyl)acetamide.[1]

-

Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a wide temperature range for crystallization but not so high that it exceeds the melting point of the compound, which could lead to "oiling out".[2][4]

-

Volatility: The solvent should be volatile enough for easy removal from the purified crystals.[1]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q2: How do I systematically screen for a suitable recrystallization solvent?

A2: A systematic approach to solvent screening is crucial for efficiently identifying the optimal solvent or solvent system. This typically involves small-scale solubility tests with a range of solvents of varying polarities.

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Place a small, accurately weighed amount (e.g., 20-50 mg) of your crude N-(2,3-dimethyl-6-nitrophenyl)acetamide into several test tubes.

-